molecular formula C13H18N6O2S B2371577 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2097860-47-2

1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2371577
CAS No.: 2097860-47-2
M. Wt: 322.39
InChI Key: CNMJEYOBQWUFFY-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS 2097860-47-2) is a chemical compound with the molecular formula C13H18N6O2S and a molecular weight of 322.39 g/mol . It belongs to the pyrazole-sulfonamide class of heterocyclic compounds, which are recognized as prominent pharmacophores in numerous pharmaceutically active compounds and are widely investigated for their diverse biological activities . The integration of the pyrimidine heterocycle in its structure is a feature seen in compounds designed as novel scaffolds for anti-tumor agents, with studies showing that such pyrimidinyl pyrazole derivatives can exhibit antiproliferative activity and inhibit tubulin polymerization . This structural motif suggests potential research applications in oncology and cell biology. The compound is intended for research applications only and is not approved for human, therapeutic, or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-18-10-12(9-16-18)22(20,21)17-8-11-4-2-7-19(11)13-14-5-3-6-15-13/h3,5-6,9-11,17H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMJEYOBQWUFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Pyrazole Ring Formation

Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-methyl-1H-pyrazole-4-sulfonamide, the following steps are critical:

  • Hydrazine alkylation : Methylhydrazine reacts with ethyl acetoacetate to form 1-methyl-3-oxobutanehydrazone.
  • Cyclization : Treatment with polyphosphoric acid (PPA) induces cyclization to 1-methyl-1H-pyrazole-4-carboxylic acid.
  • Sulfonation : Direct sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C yields 1-methyl-1H-pyrazole-4-sulfonyl chloride.

Key Data :

Step Reagents/Conditions Yield (%) Source
Hydrazine alkylation Methylhydrazine, EtOH, reflux 85
Cyclization PPA, 120°C, 4 h 78
Sulfonation ClSO₃H, 0–5°C, 2 h 92

Alternative Pyrazole Functionalization

Recent advances employ transition metal catalysis for late-stage sulfonation. Palladium-catalyzed C–H sulfamation using N-fluorobenzenesulfonimide (NFSI) enables direct installation of sulfonamide groups on pyrazoles, bypassing sulfonyl chloride intermediates.

Synthesis of [1-(Pyrimidin-2-yl)Pyrrolidin-2-yl]Methanamine

Pyrrolidine Ring Construction

Pyrrolidine scaffolds are synthesized via:

  • Intramolecular cyclization : N-Boc-protected 4-chlorobutylamine undergoes base-mediated cyclization to pyrrolidine-2-carboxylate.
  • Reductive amination : Pyrrolidine-2-carboxaldehyde reacts with ammonium acetate and NaBH₃CN to yield pyrrolidin-2-ylmethanamine.

Pyrimidine Substitution

Introducing pyrimidin-2-yl at the pyrrolidine nitrogen requires nucleophilic aromatic substitution (SNAr):

  • Activation : Pyrimidine-2-chloride is prepared by treating pyrimidin-2-ol with POCl₃.
  • Coupling : Pyrrolidin-2-ylmethanamine reacts with pyrimidine-2-chloride in DMF at 80°C, using K₂CO₃ as a base.

Optimized Conditions :

Parameter Value Source
Solvent DMF
Base K₂CO₃
Temperature 80°C
Reaction time 12 h
Yield 67%

Coupling Strategies for Sulfonamide Formation

The final step involves reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with [1-(pyrimidin-2-yl)pyrrolidin-2-yl]methanamine:

  • Base selection : Triethylamine (TEA) or DMAP in dichloromethane (DCM) facilitates deprotonation of the amine.
  • Reaction monitoring : TLC or HPLC ensures complete consumption of the sulfonyl chloride.

Representative Protocol :

  • Reagents : Sulfonyl chloride (1.2 eq), amine (1.0 eq), TEA (2.5 eq), DCM (0.1 M), 0°C → rt, 6 h.
  • Yield : 89% after column chromatography (SiO₂, EtOAc/hexane).

Stereochemical Considerations

The pyrrolidine ring introduces a stereocenter at C2. Enantioselective synthesis employs:

  • Chiral auxiliaries : (S)-Proline-derived catalysts for asymmetric cyclization.
  • Kinetic resolution : Lipase-catalyzed acetylation to isolate (R)- or (S)-enantiomers.

Chemical Reactions Analysis

1-Methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazole, pyrrolidine, and pyrimidine rings.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures to 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide exhibit anti-inflammatory properties. The sulfonamide group is known to interact with cyclooxygenase enzymes, which are key in the inflammatory process. Studies have shown that derivatives of pyrazole can selectively inhibit cyclooxygenase-II (COX-II), making them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar sulfonamide derivatives have been studied for their efficacy against various bacterial strains. The incorporation of the pyrimidine and pyrrolidine rings may enhance the compound's ability to penetrate bacterial cell walls and inhibit growth effectively. Research has indicated that compounds with such scaffolds can exhibit significant antibacterial effects, warranting further investigation into their mechanisms of action .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. Compounds structurally related to this compound have shown promise in preclinical studies targeting various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival. For instance, some studies have highlighted the ability of such compounds to induce apoptosis in cancer cells, making them potential leads for new cancer therapies .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities:

Study Compound Activity Findings
Abdellatif et al., 2023DiarylpyrazolesCOX-II inhibitionIdentified compounds with higher selectivity toward COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Eren et al., 2023Trisubstituted pyrazolesAnticancer activityDemonstrated significant cytotoxic effects on various cancer cell lines with IC50 values lower than existing treatments .
Pavase et al., 2023Sulfonamide derivativesAntimicrobial activityShowed promising antibacterial effects against resistant strains of bacteria, suggesting a viable alternative in antibiotic development .

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is summarized below:

Compound Core Structure Key Functional Groups Synthesis Yield Purity Reference
Target Compound Pyrazole-sulfonamide 1-methylpyrazole, sulfonamide, pyrrolidine-pyrimidine N/A N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Pyrrole-carboxamide Trifluoromethylpyridine, imidazole, carboxamide 35% 98.67% (HPLC)
1-(5-chloro-4-(3-(N-methylmethylsulfonamido)benzylamino)pyrimidin-2-yl)pyrrolidin-2-yl)-N,N,N',N'-tetramethylurea-1-ium chloride (51) Pyrimidine-pyrrolidine Chloropyrimidine, tetramethylurea, sulfonamide 82% N/A
4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine-amine Chloropyrimidine, 1-methylpyrazole N/A N/A
Key Observations:
  • Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (R-SO₂-NH-) differs from the carboxamide (R-CONH-) in Compound 41.
  • Pyrimidine-Pyrrolidine Linkage : Both the target compound and Compound 51 feature a pyrimidine-pyrrolidine scaffold. However, Compound 51 incorporates a tetramethylurea group and a chlorinated pyrimidine, which may influence charge distribution and solubility .
  • Chloropyrimidine vs. Methylpyrazole : The compound from (4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) shares the pyrazole-pyrimidine backbone with the target compound but lacks the sulfonamide group. The chloro substituent may enhance electrophilicity, making it a reactive intermediate for further derivatization .

Biological Activity

1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H18N4O2SC_{14}H_{18}N_4O_2S with a molecular weight of 302.39 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, and a pyrimidine moiety that enhances its pharmacological profile.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Pyrazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For example, compounds similar to this one have been reported to exhibit activity against Escherichia coli and Staphylococcus aureus, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Research on related pyrazole compounds has revealed their ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cell proliferation in colorectal carcinoma and epidermoid carcinoma cells . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)Novel pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Burguete et al. (2020)Pyrazole derivativesAntimicrobialEffective against E. coli and S. aureus
Argade et al. (2021)2,4-disubstituted oxazol-5-one pyrazolesAntimicrobialHighest activity against ampicillin-resistant strains
Chovatia et al. (2023)Acetylated pyrazole derivativesAntitubercularSignificant inhibition against Mycobacterium tuberculosis

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Pyrazoles are known to inhibit enzymes involved in inflammatory pathways and microbial metabolism. The sulfonamide group may enhance solubility and bioavailability, facilitating better interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrolidine-pyrimidine moiety in this compound?

  • Methodology :

  • Step 1 : Begin with cyclization of 1-(pyrimidin-2-yl)pyrrolidine precursors using carbonyl compounds (e.g., ketones or aldehydes) under acidic or basic catalysis .
  • Step 2 : Optimize reaction conditions (temperature: 60–80°C; solvent: DMF or THF) to enhance regioselectivity .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using 1^1H NMR (400 MHz, DMSO-d6d_6) and ESI-MS .

Q. Which analytical techniques are critical for verifying the structural integrity of this sulfonamide derivative?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., pyrazole methyl group at δ 2.23 ppm) .
  • Mass Spectrometry (MS) : ESI-MS (m/z 392.2 [M+1]) validates molecular weight .
  • HPLC : Ensure purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers identify potential biological targets for this compound?

  • Methodology :

  • In silico Docking : Use PyMOL or AutoDock to predict binding affinity with enzymes like carbonic anhydrase or kinase domains, leveraging its sulfonamide group’s known role in inhibition .
  • In vitro Screening : Test against kinase panels or bacterial enzymes (e.g., E. coli dihydropteroate synthase) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed biological activity?

  • Methodology :

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces, identifying reactive sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with pyrimidine-binding enzymes) to refine binding hypotheses .
  • Data Integration : Cross-reference computational results with experimental IC50_{50} values and pharmacokinetic data (e.g., logP, metabolic stability) .

Q. What strategies address discrepancies in in vitro vs. in vivo efficacy data?

  • Methodology :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes; modify substituents (e.g., pyrimidine methyl groups) to enhance stability .
  • Pharmacokinetic Studies : Measure bioavailability and half-life in rodent models, adjusting formulation (e.g., PEGylation) to improve absorption .

Q. How do structural modifications influence the compound’s interaction with heterocyclic enzyme active sites?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing pyrimidine with pyridine) and compare inhibition constants (Ki_i) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase II) to map binding interactions .

Q. What reaction mechanisms underlie the sulfonamide group’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Studies : Monitor degradation via HPLC at pH 2–8; stabilize using electron-withdrawing substituents on the pyrazole ring .
  • Isotopic Labeling : Track 35^{35}S-labeled sulfonamide to quantify hydrolysis rates in serum .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Data Validation : Triplicate biological assays and statistical analysis (ANOVA) to ensure robustness .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing and metabolite disposal .

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